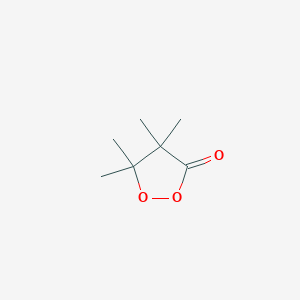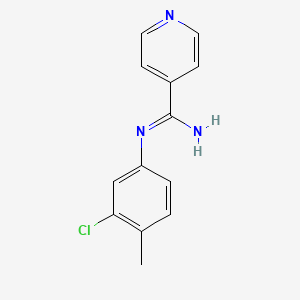![molecular formula C4H10F2N2O3S2 B14706040 [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride CAS No. 25535-30-2](/img/structure/B14706040.png)
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride is a fluorinated compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it valuable in organic synthesis, chemical biology, drug discovery, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often utilizes sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .
Analyse Chemischer Reaktionen
Types of Reactions: [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Aminosulfuranes, such as diethylaminosulfur trifluoride (DAST), are commonly used reagents for the fluorination of oxidized organic compounds . These reagents selectively exchange hydroxyl groups for fluorine and can also convert carbonyl groups, halides, and silyl ethers into organofluorides .
Major Products: The major products formed from these reactions include geminal difluorides, acyl fluorides, and vinyl fluorides . The specific products depend on the structure of the substrate and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride has a wide range of applications in scientific research. In biology, it is employed in the synthesis of fluorinated compounds for molecular imaging and drug discovery . In medicine, it is used in the development of pharmaceuticals with improved stability, bioavailability, and activity . In industry, it finds applications in the production of materials with enhanced properties .
Wirkmechanismus
The mechanism of action of [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride involves the formation of fluorosulfonyl radicals, which participate in various chemical reactions . These radicals interact with molecular targets and pathways, leading to the formation of fluorinated products. The specific mechanism depends on the nature of the substrate and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride include diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF4), and tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) .
Uniqueness: What sets this compound apart from these similar compounds is its ability to undergo direct fluorosulfonylation, providing a concise and efficient approach for producing sulfonyl fluorides . This unique property makes it a valuable reagent in various fields of research and industry.
Eigenschaften
CAS-Nummer |
25535-30-2 |
|---|---|
Molekularformel |
C4H10F2N2O3S2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
N-(diethylamino-fluoro-oxo-λ6-sulfanylidene)sulfamoyl fluoride |
InChI |
InChI=1S/C4H10F2N2O3S2/c1-3-8(4-2)12(5,9)7-13(6,10)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
LWTKVBIBRUOFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=NS(=O)(=O)F)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



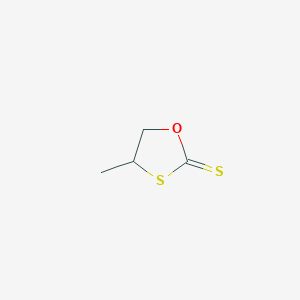
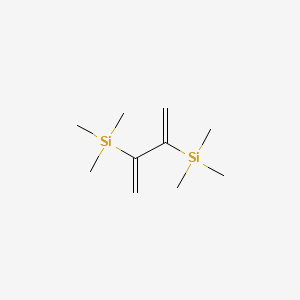
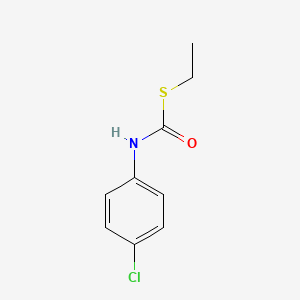
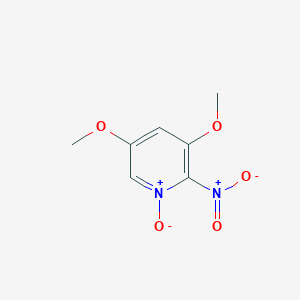
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

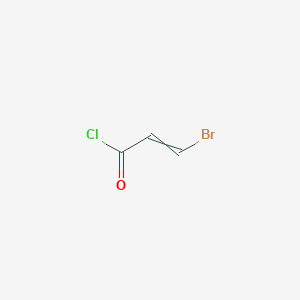
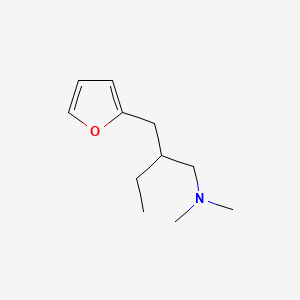
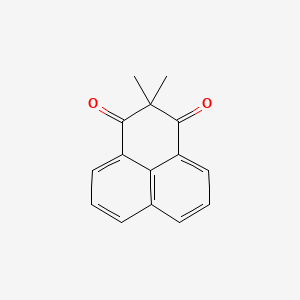
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)

